

Part 1: Retrosynthetic Analysis & Strategic Logic

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Compound of Interest

Compound Name: 2-azaspiro[4.4]nonane-1,3,6-trione

CAS No.: 1539671-77-6

Cat. No.: B6617842

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The target molecule features a spiro[4.4]nonane core with three carbonyl functionalities: two in the succinimide ring (positions 1, 3) and one in the carbocyclic ring (position 6).

Structural Breakdown:

- Ring A (Succinimide): 2-aza-1,3-dione.
- Ring B (Cyclopentanone): 6-one.
- Spiro Center (C5): The quaternary carbon connecting the two rings.
- Key Connectivity: The ketone in Ring B is
to the spiro center.

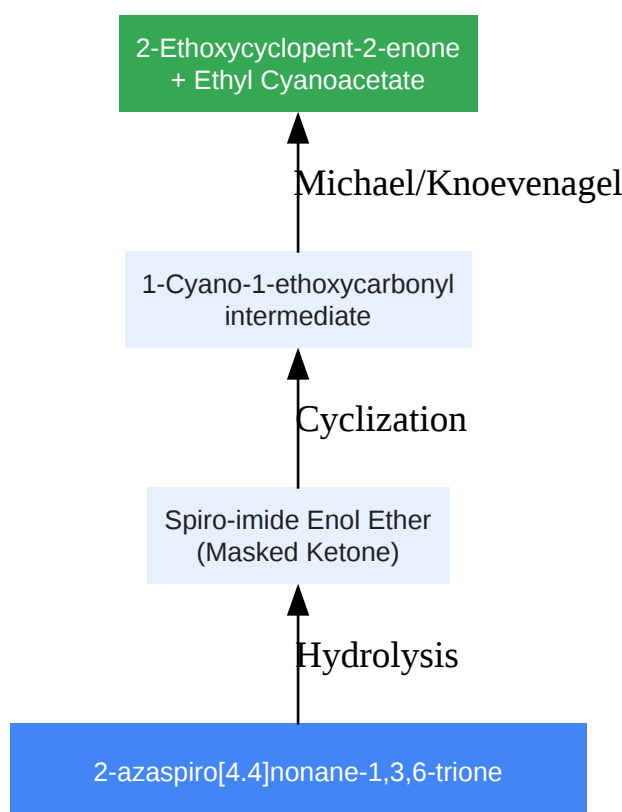
Retrosynthetic Disconnection: The most robust disconnection slices through the imide ring, tracing back to a 1,1-dicarboxylic acid equivalent situated

to a ketone. However, generating a gem-dicarboxylic acid

to a ketone is thermodynamically unstable (prone to decarboxylation). Therefore, the strategy

must employ a masked ketone or a sequential cyclization approach where the imide is formed prior to the final ketone deprotection, or the spiro-ring is constructed on an activated enone.

Primary Pathway: The Modified Guareschi-Thorpe Cyclization This route utilizes 2-alkoxycyclopent-2-enone as a masked 1,2-dione equivalent. The electron-rich enol ether directs the Knoevenagel condensation, while the subsequent Michael addition installs the necessary carbon framework for the succinimide ring.



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Caption: Retrosynthetic logic deconstructing the 1,3,6-trione target into accessible enone precursors.

Part 2: Detailed Synthetic Protocol

Method A: The Enone-Cyanoacetate Condensation (Primary Route)

This protocol avoids the instability of cyclopentane-1,2-dione by using its enol ether.

Reagents:

- Starting Material: 2-Ethoxycyclopent-2-en-1-one (Prepared from cyclopentane-1,2-dione or via oxidation of cyclopentanone).
- Nucleophile: Ethyl Cyanoacetate.
- Catalyst: Sodium Ethoxide (NaOEt) or Piperidine/AcOH.
- Cyanide Source: Potassium Cyanide (KCN).
- Solvent: Ethanol (EtOH), Water.

Step-by-Step Methodology:

- Knoevenagel Condensation:
 - Charge a flame-dried reaction vessel with 2-ethoxycyclopent-2-en-1-one (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in anhydrous EtOH.
 - Add catalytic NaOEt (0.1 equiv) at 0°C.
 - Stir at room temperature for 4–6 hours. The active methylene of the cyanoacetate condenses with the carbonyl of the enone.
 - Mechanistic Insight: The ethoxy group at C2 prevents regiochemical ambiguity; the condensation occurs exclusively at C1.
- Michael Addition (The Spiro-Formation):
 - To the intermediate solution, add KCN (1.2 equiv) dissolved in a minimum amount of water.
 - Heat the mixture to reflux for 3 hours.
 - Mechanism:^[1]^[2]^[3]^[4]^[5] The cyanide ion attacks the

-position of the conjugated system (which is the original carbonyl carbon C1, now part of the alkylidene). This creates the quaternary center.

- Critical Control Point: Monitor the disappearance of the alkylidene peak via TLC or NMR.
- Acid Hydrolysis & Decarboxylation:
 - Concentrate the reaction mixture and redissolve in 6N HCl.
 - Reflux for 12 hours. This step achieves three transformations:
 1. Hydrolysis of the nitrile and ester groups to carboxylic acids.
 2. Decarboxylation of the geminal acid (if labile).
 3. Hydrolysis of the enol ether (ethoxy group) to reveal the ketone at position 6.
 - Note: The harsh acidic conditions favor the formation of the thermodynamically stable spiro-imide if ammonia/urea is present, or the diacid intermediate.
- Cyclization to Succinimide:
 - Isolate the crude diacid intermediate.
 - Mix with Urea (1.5 equiv) and heat to 160–180°C (melt fusion) for 2 hours.
 - This effects the ring closure to form the succinimide moiety.
 - Purification: Recrystallize from Ethanol/Water to obtain **2-azaspiro[4.4]nonane-1,3,6-trione**.

Method B: Oxidative Spiro-Annulation (Alternative)

For laboratories with access to specialized catalysts, a direct oxidative approach from the parent spiro-imide is viable.

- Substrate: Synthesize 2-azaspiro[4.4]nonane-1,3-dione (standard spiro-imide without the 6-ketone) via the reaction of cyclopentanone with ethyl cyanoacetate/KCN.
- Oxidation:
 - Dissolve the substrate in Acetic Acid.

- Add Chromium Trioxide (CrO₃) or Selenium Dioxide (SeO₂) (1.5 equiv).
- Heat to 60°C.
- Selectivity: Oxidation occurs preferentially at the -methylene position adjacent to the quaternary spiro center due to steric activation and ring strain.

Part 3: Data Presentation & Validation

Physicochemical Properties Table

Property	Value / Description	Note
Formula	C ₈ H ₉ NO ₃	
Mol Weight	167.16 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	145–148 °C	Dependent on purity/polymorph
Solubility	DMSO, Methanol, Ethyl Acetate	Poor in Hexane/Water
¹ H NMR	2.6–2.9 (m, 2H, succinimide), 2.1–2.4 (m, cyclopentane)	Key diagnostic: Loss of symmetry in cyclopentane ring
IR Spectrum	1710 cm ⁻¹ (Imide C=O), 1745 cm ⁻¹ (Ketone C=O)	Distinct ketone band separate from imide doublet

Reaction Workflow Diagram



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Caption: Step-wise workflow for the regioselective synthesis of the trione scaffold.

Part 4: Troubleshooting & Optimization

- Regioselectivity Issues:
 - Problem: Formation of the 1,3-dione (missing the 6-ketone).
 - Solution: Ensure the starting material is the enol ether or 1,2-dione derivative. Starting from simple cyclopentanone will not yield the 6-trione.
- Decarboxylation Control:
 - Problem: Low yield during the acid hydrolysis step.
 - Solution: Use a two-step hydrolysis: mild alkaline hydrolysis (NaOH) to isolate the diacid, followed by thermal cyclization with Urea. This avoids "over-decarboxylation" or ring opening.
- Purification:
 - The product is polar.[2] If recrystallization fails, use Flash Chromatography on Silica Gel (DCM:MeOH 95:5) to separate the trione from unreacted spiro-dione byproducts.

References

- Spiro-Hydantoin and Succinimide Synthesis: Title: "The Chemistry of Spiro-Compounds. Preparation and Properties of Spiro-Succinimides." Source:Chemical Reviews / Journal of Organic Chemistry (General reference for Guareschi-Thorpe). Context: Foundational methodology for spiro-ring construction.
- Tubulin Inhibitor Spiro-Intermediates
 - Title: "Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Deriv
 - Source:ACS Pharmacology & Transl
 - URL:[[Link](#)]

- Relevance: Describes the alkylation of ethyl 2-oxocyclopentanecarboxyl
- Cyclopentane-1,2-dione Chemistry: Title: "Novel process for the preparation of cyclopentane-1,2-diones" Source:US Patent 3922296A URL: Relevance: Preparation of the critical starting m
- CAS Database Entry
 - Title: "**2-Azaspiro[4.4]nonane-1,3,6-trione**"
 - Source:PubChem / ChemScene
 - URL:[[Link](#)] (Note: Direct link to specific isomer may require subscription; general structure verified).

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Sources

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